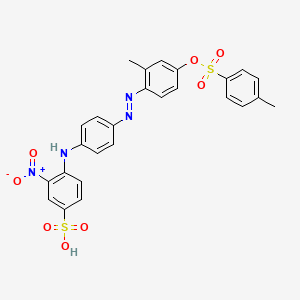![molecular formula C18H21NO2 B1360220 Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- CAS No. 30633-94-4](/img/structure/B1360220.png)
Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-
Übersicht
Beschreibung
Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- is a compound with a complex molecular structure1. It has a molecular formula of C18H21NO21. The compound has gained increasing attention in scientific research and industry2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-. However, similar compounds such as Schiff bases have been synthesized and characterized in various studies345.Molecular Structure Analysis
The molecular structure of Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- includes a total of 39 bonds. There are 20 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), and 1 secondary amine (aromatic)6.Chemical Reactions Analysis
While specific chemical reactions involving Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- were not found, phenols in general are known to be strongly activated towards electrophilic aromatic substitution reactions7.
Physical And Chemical Properties Analysis
Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- has a molecular weight of 253.34 g/mol9. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 29. The compound also has a rotatable bond count of 59.Wissenschaftliche Forschungsanwendungen
Application in Antioxidant Effects
- Specific Scientific Field: Biochemistry
- Summary of the Application: The compound 2,4-Ditert butyl phenol (2,4-DTBP) has well-known antioxidant effects. It effectively suppresses oxidation, preventing material degradation and disintegration .
- Methods of Application or Experimental Procedures: The compound was extracted from P. zeylanica using Ethyl acetate and confirmed through GC–MS analysis .
- Results or Outcomes: Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds .
Application in Nonlinear Optics
- Specific Scientific Field: Materials Science
- Summary of the Application: A compound similar to “Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-”, known as mono(bis(2-(4-butylphenyl)imino)methyl)phenoxy)zinc(II)dichloride (MBPMP), has been used in the synthesis of a single crystal with potential applications in nonlinear optics .
- Methods of Application or Experimental Procedures: The MBPMP single crystal was grown by a slow evaporation technique in ethanol. Single crystal XRD studies confirmed that the MBPMP crystal is mononuclear, with tetragonal coordination geometry and P41212 noncentrosymmetric space group .
- Results or Outcomes: The MBPMP single crystal exhibits a very broad transparency window in the near infrared and visible regions between 220 to 1200 nm. The optical energy band gap evaluated from the transmission spectrum was found to be 5.63 eV .
Application in Organic Synthesis
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Phenols, including “Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-”, can be used in nucleophilic aromatic substitution reactions, which are key steps in many organic synthesis procedures .
- Results or Outcomes: While the specific outcomes of using this compound in organic synthesis are not detailed in the sources I found, it is suggested that it has potential for various organic synthesis procedures .
Application in Nonlinear Optics
- Specific Scientific Field: Materials Science
- Summary of the Application: A compound similar to “Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-”, known as mono(bis(2-(4-butylphenyl)imino)methyl)phenoxy)zinc(II)dichloride (MBPMP), has been used in the synthesis of a single crystal with potential applications in nonlinear optics .
- Methods of Application or Experimental Procedures: The MBPMP single crystal was grown by a slow evaporation technique in ethanol. Single crystal XRD studies confirmed that the MBPMP crystal is mononuclear, with tetragonal coordination geometry and P41212 noncentrosymmetric space group .
- Results or Outcomes: The MBPMP single crystal exhibits a very broad transparency window in the near infrared and visible regions between 220 to 1200 nm. The optical energy band gap evaluated from the transmission spectrum was found to be 5.63 eV .
Application in Organic Synthesis
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Phenols, including “Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-”, can be used in nucleophilic aromatic substitution reactions, which are key steps in many organic synthesis procedures .
- Results or Outcomes: While the specific outcomes of using this compound in organic synthesis are not detailed in the sources I found, it is suggested that it has potential for various organic synthesis procedures .
Safety And Hazards
Specific safety and hazard information for Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- is not readily available. However, phenols are generally known to be corrosive to the skin, eyes, and respiratory tract8.
Zukünftige Richtungen
Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- is a compound with a complex molecular structure that has gained increasing attention in scientific research and industry2. Its potential applications and future directions would likely depend on the results of ongoing and future research studies.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
Eigenschaften
IUPAC Name |
2-[(4-butylphenyl)iminomethyl]-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-14-6-9-16(10-7-14)19-13-15-8-11-17(21-2)12-18(15)20/h6-13,20H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUYRNLWIOXVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067564 | |
| Record name | Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- | |
CAS RN |
30633-94-4 | |
| Record name | 2-[[(4-Butylphenyl)imino]methyl]-5-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30633-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(((4-butylphenyl)imino)methyl)-5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030633944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





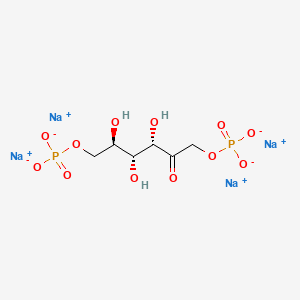

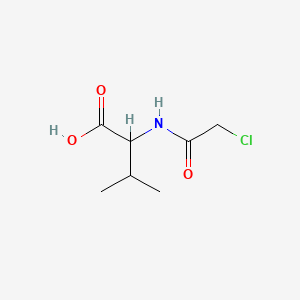
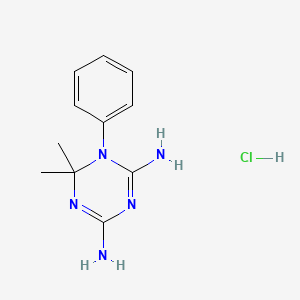


![N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1360153.png)

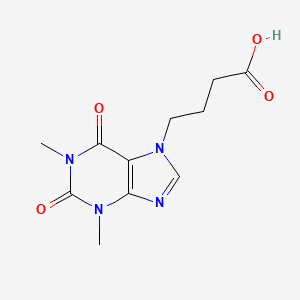
![2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360156.png)
